Quinoxaline, 6-isothiocyanato-
Overview
Description
Brimonidine Related Impurity 3 is a useful synthetic intermediate in the synthesis of Brimonidine.
Biological Activity
Quinoxaline, 6-isothiocyanato- is a compound belonging to the quinoxaline family, known for its diverse biological activities, particularly in cancer treatment and other therapeutic areas. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR) based on various studies.
Overview of Quinoxaline Derivatives
Quinoxalines are recognized for their potential as anticancer agents due to their ability to inhibit various biological targets, including kinases and enzymes involved in cancer cell proliferation. The introduction of isothiocyanate groups has been shown to enhance their biological activity significantly.
Anticancer Activity
Recent research highlights the anticancer potential of quinoxaline derivatives. For instance, a study synthesized new quinoxaline derivatives and evaluated their cytotoxic effects against several human cancer cell lines, including HCT116 (colon carcinoma), HepG2 (liver carcinoma), and MCF-7 (breast adenocarcinoma). Notably, compound VIIIc exhibited significant cytotoxicity, inducing G2/M phase cell cycle arrest in HCT116 cells with an IC50 value of 7.8 µM .
Table 1: Cytotoxic Activity of Quinoxaline Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
VIIIc | HCT116 | 7.8 | G2/M phase arrest |
26e | LO2 | 0.4 | ASK1 inhibition |
Compound 5 | PARP-1 | 3.05 | PARP-1 inhibition |
The mechanisms through which quinoxaline derivatives exert their anticancer effects include:
- Cell Cycle Arrest : Compounds like VIIIc disrupt the normal cell cycle progression, leading to apoptosis in cancer cells.
- Enzyme Inhibition : Quinoxaline derivatives have been identified as inhibitors of key enzymes such as PARP-1 and ASK1, crucial in cancer cell survival and proliferation .
- Induction of Apoptosis : Several studies report that quinoxalines can trigger apoptotic pathways in cancer cells, contributing to their effectiveness as anticancer agents .
Structure-Activity Relationship (SAR)
Understanding the SAR of quinoxaline derivatives is essential for optimizing their therapeutic efficacy. Modifications at various positions on the quinoxaline ring can significantly influence biological activity.
- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups enhances the activity against certain cancer cell lines by improving binding affinity to target enzymes .
- Substituent Variations : Different substituents at the terminal positions can lead to varied IC50 values against PARP-1, indicating a need for careful design in drug development .
Table 2: SAR Insights from Quinoxaline Derivatives
Substituent | Effect on Activity |
---|---|
Chloro Group | Increased anticancer activity |
Methyl Group | Decreased PARP-1 inhibition |
Sulfonamide Moiety | Enhanced cytotoxicity |
Case Studies
Several case studies illustrate the effectiveness of quinoxaline derivatives:
- Study on Compound 26e : This compound was shown to inhibit ASK1 with an IC50 of 30.17 nM while maintaining a high survival rate (>80%) in normal liver cells, suggesting a favorable safety profile for potential therapeutic use .
- PARP-1 Inhibition Studies : Compounds derived from quinoxaline exhibited IC50 values ranging from 2.31 to 57.35 nM against PARP-1, demonstrating their potential as effective inhibitors comparable to standard drugs like Olaparib .
Properties
IUPAC Name |
6-isothiocyanatoquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3S/c13-6-12-7-1-2-8-9(5-7)11-4-3-10-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CORXSWKNPSHQAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main research focus regarding 6-isothiocyanatoquinoxaline-2,3-dione based on the provided research paper?
A1: The provided research paper [] focuses on the synthesis of 6-isothiocyanatoquinoxaline-2,3-dione alongside other imidazo(4,5-g)quinoxaline derivatives as potential anthelmintic agents. The study aims to explore new chemical structures with potential activity against parasitic worms.
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